Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone acts by inhibiting GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in an overall increase in inhibitory tone in the brain, which can have therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in an overall increase in inhibitory tone in the brain, which can have various physiological effects. For example, Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone has been shown to reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone is its high selectivity for GABA transaminase, which minimizes off-target effects. It also has good pharmacokinetic properties, allowing for easy administration and distribution in animal models. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for research on Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs for the treatment of addiction. Further studies are also needed to fully understand the mechanism of action of Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone and its effects on various neurotransmitter systems in the brain.
Synthesis Methods
Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, followed by cyclization and further modifications to yield the final product. The synthesis method has been optimized to improve the yield and purity of Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone.
Scientific Research Applications
Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, anxiety, and depression. Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone has also been evaluated for its cognitive-enhancing effects and potential use in the treatment of cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-12-6-3-2-4-10-17(12)16(20)14-7-5-11-18(14)15(19)13-8-9-13/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNQXHWLSDXUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)C2CCCN2C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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